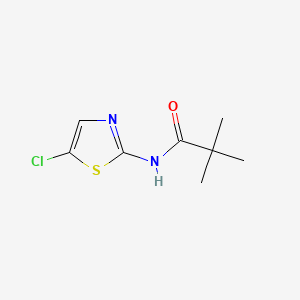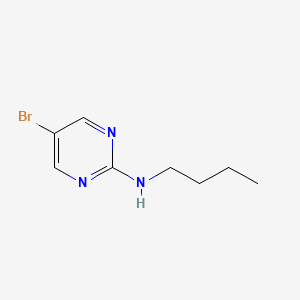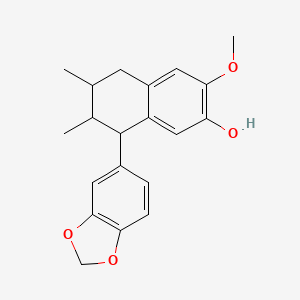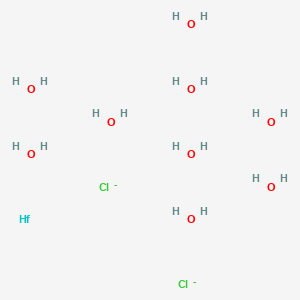
2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is a derivative of metanephrine, a metabolite of the catecholamine hormones epinephrine and norepinephrine. This compound is formed by the silylation of metanephrine, resulting in the addition of two trimethylsilyl groups. The silylation process enhances the compound’s stability and volatility, making it suitable for various analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is typically synthesized through the silylation of metanephrine using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is usually carried out at room temperature or slightly elevated temperatures (around 70°C) to ensure complete silylation .
Industrial Production Methods: In an industrial setting, the production of metanephrine bis(trimethylsilyl) ether involves the use of large-scale silylation reactors where metanephrine is reacted with silylating agents under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove any unreacted starting materials or byproducts.
Chemical Reactions Analysis
Types of Reactions: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine primarily undergoes substitution reactions due to the presence of the trimethylsilyl groups. These reactions often involve the replacement of the silyl groups with other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, which can replace the trimethylsilyl groups under mild conditions.
Oxidation and Reduction Reactions: While less common, metanephrine bis(trimethylsilyl) ether can also undergo oxidation and reduction reactions, typically in the presence of strong oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions yield halogenated derivatives of metanephrine, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine has several applications in scientific research:
Analytical Chemistry: It is widely used as a derivatizing agent in GC-MS for the analysis of catecholamines and their metabolites in biological samples.
Biological Research: The compound is used in studies investigating the metabolism and excretion of catecholamines, providing insights into various physiological and pathological conditions.
Medical Research: It aids in the diagnosis of disorders related to catecholamine metabolism, such as pheochromocytomas and paragangliomas.
Industrial Applications: In the pharmaceutical industry, metanephrine bis(trimethylsilyl) ether is used in the development and quality control of drugs targeting the catecholamine pathways.
Mechanism of Action
The mechanism of action of metanephrine bis(trimethylsilyl) ether involves its role as a derivatizing agent. The trimethylsilyl groups enhance the compound’s volatility and stability, facilitating its detection and quantification in analytical techniques such as GC-MS. The molecular targets and pathways involved are primarily related to the catecholamine metabolism, where the compound serves as a stable derivative for accurate measurement of metanephrine levels in biological samples .
Comparison with Similar Compounds
Normetanephrine bis(trimethylsilyl) ether: Similar to metanephrine bis(trimethylsilyl) ether, this compound is a silylated derivative of normetanephrine and is used in similar analytical applications.
Epinephrine bis(trimethylsilyl) ether: Another silylated derivative, used for the analysis of epinephrine in biological samples.
Uniqueness: 2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine is unique due to its specific application in the analysis of metanephrine, a key metabolite of epinephrine and norepinephrine. Its stability and volatility make it particularly suitable for GC-MS, providing accurate and reliable results in both research and clinical settings .
Properties
CAS No. |
10538-87-1 |
|---|---|
Molecular Formula |
C16H31NO3Si2 |
Molecular Weight |
341.598 |
IUPAC Name |
2-(3-methoxy-4-trimethylsilyloxyphenyl)-N-methyl-1-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C16H31NO3Si2/c1-17-16(20-22(6,7)8)12-13-9-10-14(15(11-13)18-2)19-21(3,4)5/h9-11,16-17H,12H2,1-8H3 |
InChI Key |
JBLYIRLEXAJVKB-UHFFFAOYSA-N |
SMILES |
CNC(CC1=CC(=C(C=C1)O[Si](C)(C)C)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)

![(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol](/img/structure/B577133.png)
![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)




![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

